

# Exploring the Antimicrobial Potential of Substituted Quinolines: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,4-dimethylquinoline-3-carboxylic Acid

**Cat. No.:** B028033

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Abstract

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The quinoline scaffold has historically proven to be a pharmacologically privileged structure, forming the backbone of numerous successful antimicrobial drugs. Strategic substitution on the quinoline ring system offers a powerful avenue to modulate potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. This technical guide provides a comprehensive exploration of the core principles and practical methodologies for investigating the antimicrobial potential of novel substituted quinolines. We will delve into the mechanistic underpinnings of their action, elucidate key structure-activity relationships (SAR), and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is designed to serve as a practical resource for researchers aiming to navigate the complexities of antimicrobial drug discovery, from initial molecular design to preclinical proof-of-concept.

## The Quinoline Scaffold: A Foundation for Antimicrobial Discovery

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its rigid structure and versatile substitution points allow for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The most prominent examples are the fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, which have been indispensable in treating a wide array of bacterial infections for decades.[1]

The primary mechanism of action for most antimicrobial quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair by managing DNA topology.[1] Quinolones stabilize the enzyme-DNA complex, leading to an accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[1] Notably, mammalian cells possess a topoisomerase that is structurally distinct and significantly less susceptible to quinolone inhibition, providing a basis for their selective toxicity.[2]

However, the extensive use of fluoroquinolones has led to the emergence of widespread resistance. The primary mechanisms of resistance include target-site mutations in the quinolone resistance-determining regions (QRDRs) of the *gyrA*, *gyrB*, *parC*, and *parE* genes, which reduce the drug's binding affinity.[3] Other mechanisms involve decreased drug accumulation through either reduced uptake or increased efflux via multidrug efflux pumps, and plasmid-mediated resistance genes that protect the target enzymes.[3][4]

This evolving landscape of resistance underscores the critical need for novel substituted quinolines that can either evade these mechanisms or exhibit entirely new modes of action. The strategic design of new derivatives, therefore, hinges on a deep understanding of the structure-activity relationships that govern their antimicrobial efficacy.

## Structure-Activity Relationships (SAR): Guiding the Design of Novel Quinolines

The antimicrobial potency and spectrum of quinoline derivatives are profoundly influenced by the nature and position of substituents on the core structure. A thorough understanding of SAR is crucial for the rational design of new and more effective agents.[5][6]

## Key Substitution Points and Their Impact:

- N-1 Position: The substituent at the N-1 position is vital for antibacterial activity.<sup>[5]</sup> Small, alkyl groups like ethyl or a cyclopropyl group, as seen in ciprofloxacin, generally confer broad-spectrum and potent activity.<sup>[7]</sup> The cyclopropyl group, in particular, has been shown to enhance overall potency.<sup>[7]</sup>
- C-3 Position: The carboxylic acid at the C-3 position is essential for binding to the DNA gyrase-DNA complex and is a hallmark of the quinolone class of antibiotics.<sup>[6]</sup> Modifications to this group are generally detrimental to activity.
- C-6 Position: The presence of a fluorine atom at the C-6 position, a defining feature of the fluoroquinolones, significantly broadens the spectrum of activity and increases intrinsic potency.<sup>[5]</sup>
- C-7 Position: The substituent at the C-7 position plays a critical role in modulating the antimicrobial spectrum, potency, and pharmacokinetic properties. A piperazine ring or a substituted pyrrolidine at this position is common in highly active fluoroquinolones and is known to increase potency against Gram-positive bacteria.<sup>[7]</sup> The nature of the substituent on the piperazine ring can also influence side effects, such as CNS effects.<sup>[7]</sup>
- C-5 and C-8 Positions: Substitution at these positions can further enhance antimicrobial effectiveness. An amino group at C-5 can improve overall potency, while a halogen (fluorine or chlorine) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.<sup>[7]</sup>

The following table provides illustrative examples of how substitutions impact the antimicrobial activity of ciprofloxacin analogs against *Staphylococcus aureus*.

| Compound      | R1 (N-1)    | R7 (C-7)                | MIC ( $\mu$ g/mL) vs.<br><i>S. aureus</i> | Reference |
|---------------|-------------|-------------------------|-------------------------------------------|-----------|
| Ciprofloxacin | Cyclopropyl | Piperazinyl             | 0.25 - 1.0                                | [8]       |
| Analog 1      | Ethyl       | Piperazinyl             | 1.0 - 4.0                                 | [8]       |
| Analog 2      | Cyclopropyl | 3-Methylpiperazinyl     | 0.125 - 0.5                               | [8]       |
| Analog 3      | Cyclopropyl | 4-(3-aminopyrrolidinyl) | 0.06 - 0.25                               | [8]       |

This table is a representative example based on general SAR principles and published data. Actual MIC values can vary depending on the specific strain and testing conditions.

## Synthetic Strategies for Substituted Quinolines

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, with the choice of method often depending on the desired substitution pattern.

### Classic Synthetic Routes:

- Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene to produce quinoline.[9]
- Combes Synthesis: This method involves the condensation of an aniline with a  $\beta$ -diketone, followed by acid-catalyzed cyclization to form a 2,4-disubstituted quinoline.[9]
- Pfitzinger Reaction: This reaction utilizes an isatin and a carbonyl compound to synthesize quinoline-4-carboxylic acids.[9]

While these methods are foundational, modern organic synthesis offers a plethora of more versatile and efficient strategies for constructing substituted quinolines.

### Example Protocol: Synthesis of a 4-Amino-7-Chloroquinoline Derivative

This protocol outlines a general procedure for the synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution, a common strategy in quinoline chemistry.[10]

#### Step 1: Synthesis of 7-chloro-4-quinolinyloxy acetic acid[11]

- In a suitable reaction vessel, combine 4-hydroxy-7-chloroquinoline (1.8 g, 0.01 mol), chloroacetic acid (1 g, 0.01 mol), and a solution of sodium hydroxide (4.5 g in 25 mL of water).
- Heat the mixture gently until most of the water has evaporated.
- Collect the solid that separates out and recrystallize it from an ethanol:DMSO (1:1) mixture to yield 7-chloro-4-quinolinyloxy acetic acid.

#### Step 2: Esterification[11]

- Reflux a mixture of the 7-chloro-4-quinolinyloxy acetic acid (1 g) from the previous step with methanol (10 mL) and concentrated sulfuric acid (1 mL) for 4 hours.
- Cool the reaction mixture and collect the separated solid, which is the methyl ester derivative. Recrystallize from methanol.

#### Step 3: Hydrazide Formation[11]

- Reflux the methyl ester (2.5 g, 0.01 mol) with hydrazine hydrate (98%, 1.5 mL, 0.03 mol) in ethanol (25 mL) for 4 hours.
- The resulting solid, 7-chloro-4-hydrazocarbonyl quinolinyloxymethane, is collected and recrystallized from ethanol.

#### Step 4: Synthesis of 4-aminoquinoline derivatives[10]

- The desired 4-aminoquinoline compounds can be prepared by reacting a 7-substituted-4-chloroquinoline with an excess of the appropriate monoaminoalkane or diaminoalkane under neat conditions.
- The reaction mixture is typically refluxed, and the product is isolated using a simple work-up procedure.

# A Step-by-Step Guide to Antimicrobial Evaluation

A systematic and rigorous evaluation of the biological activity of newly synthesized substituted quinolines is paramount. The following workflow outlines the key experimental stages, from initial screening to preliminary safety assessment.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the antimicrobial evaluation of novel substituted quinolines.

## Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a quantitative and widely used technique for determining the MIC.[6][7]

Protocol: Broth Microdilution Assay[12][13]

- Preparation of Antimicrobial Stock Solution: Dissolve the synthesized quinoline derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
- Preparation of Microtiter Plate:
  - Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
  - Add 100 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.
  - Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column. This creates a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
  - Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).
- Inoculum Preparation:
  - Prepare a suspension of the test microorganism (e.g., *S. aureus*, *E. coli*) from an 18-24 hour agar plate in sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the wells.
- Inoculation: Add 5  $\mu$ L of the standardized inoculum to each well (except the sterility control).
- Incubation: Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).

## Assessing Anti-Biofilm Potential with the Crystal Violet Assay

Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. The crystal violet assay is a simple and effective method for quantifying biofilm formation.[3][14]

Protocol: Crystal Violet Biofilm Assay[3][15]

- Biofilm Formation:
  - In a flat-bottom 96-well plate, add 100  $\mu$ L of a 1:100 dilution of an overnight bacterial culture in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose).
  - Add 100  $\mu$ L of the test quinoline compound at various concentrations to the wells. Include a no-drug control.
  - Incubate the plate at  $37^{\circ}\text{C}$  for 24-48 hours without agitation.
- Washing: Gently aspirate the planktonic cells from each well and wash the wells twice with 200  $\mu$ L of sterile phosphate-buffered saline (PBS).
- Fixation: Fix the biofilms by adding 200  $\mu$ L of methanol to each well for 15 minutes.
- Staining:

- Remove the methanol and allow the plate to air dry.
- Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
- Washing: Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
- Solubilization and Quantification:
  - Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
  - Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

## Preliminary Cytotoxicity Assessment using the MTT Assay

A crucial aspect of drug development is ensuring that the antimicrobial compound is not toxic to host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18]

Protocol: MTT Cytotoxicity Assay[5][16]

- Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Add 100 µL of medium containing various concentrations of the test quinoline compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.
- MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
- Formazan Solubilization:
  - Carefully remove the medium from the wells.

- Add 100  $\mu$ L of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

## Advanced Mechanistic and In Vivo Studies

For lead compounds that demonstrate high potency and low cytotoxicity, further investigation into their precise mechanism of action and in vivo efficacy is warranted.

### DNA Gyrase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[19]



[Click to download full resolution via product page](#)

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Protocol Overview: DNA Gyrase Supercoiling Assay[20]

- Reaction Setup: In a reaction tube, combine a reaction buffer (containing Tris-HCl, KCl, MgCl<sub>2</sub>, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test quinoline compound at various concentrations.
- Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
- Analysis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band.

## In Vivo Efficacy: The Murine Sepsis Model

Animal models are essential for evaluating the in vivo efficacy of antimicrobial agents before they can be considered for clinical trials. The murine peritonitis-sepsis model is a standard method for this purpose.[21][22]

Protocol Overview: Murine Sepsis Model[21][23]

- Induction of Infection: Mice are infected intraperitoneally with a standardized inoculum of a pathogenic bacterium (e.g., MRSA, *P. aeruginosa*).
- Treatment: At a specified time post-infection, cohorts of mice are treated with the test quinoline compound, a vehicle control, or a standard-of-care antibiotic (e.g., vancomycin). The route of administration (e.g., intravenous, oral) and dosing regimen are determined based on the compound's pharmacokinetic properties.
- Monitoring: The animals are monitored for survival over a period of several days.
- Endpoint Analysis: The primary endpoint is typically the survival rate. Secondary endpoints can include the bacterial burden in key organs (e.g., spleen, liver, blood), which is determined by homogenizing the tissues and plating serial dilutions to enumerate colony-forming units (CFUs).

## Conclusion and Future Directions

The substituted quinoline scaffold remains a highly promising platform for the discovery of new antimicrobial agents. A systematic and integrated approach, combining rational design based

on SAR principles, efficient synthesis, and a hierarchical series of in vitro and in vivo biological evaluations, is essential for success in this field. As antimicrobial resistance continues to evolve, the exploration of novel substitutions on the quinoline ring that can confer activity against resistant strains or act via novel mechanisms will be of paramount importance. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to contribute to this critical area of drug discovery.

## References

- Crumplin, G. C., & Smith, J. T. (1985). Mechanism of action of quinolones. PubMed. [\[Link\]](#)
- Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanisms of action of and resistance to quinolones. *Microbial Biotechnology*. [\[Link\]](#)
- Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. *Clinical Infectious Diseases*. [\[Link\]](#)
- Jacoby, G. A. (2005). Mechanisms of Resistance to Quinolones. *Clinical Infectious Diseases*. [\[Link\]](#)
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. *Methods in Molecular Biology*. [\[Link\]](#)
- CLYTE Technologies. (2025).
- iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [\[Link\]](#)
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. *Biochemistry*. [\[Link\]](#)
- ImQuest BioSciences. (n.d.). Sepsis Murine Model. ImQuest BioSciences. [\[Link\]](#)
- Zhang, L., et al. (2017).
- ResearchGate. (n.d.). MTT Assay Protocol.
- Andriole, V. T. (1989). Structure--activity relationship of quinolones. *Clinical Infectious Diseases*. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [\[Link\]](#)
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. *Journal of Visualized Experiments*. [\[Link\]](#)
- MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [\[Link\]](#)
- Microbe Online. (2013).
- Inspiralis. (n.d.). *Escherichia coli* Gyrase Supercoiling Inhibition Assay. Inspiralis. [\[Link\]](#)
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [\[Link\]](#)
- Al-Trawneh, S. A., et al. (2023).

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [\[Link\]](#)
- ResearchGate. (n.d.). Ciprofloxacin analogues: drug likeness, biological and molecular docking studies.
- Kundu, A., et al. (2025). Structure-Activity Relationship of Ciprofloxacin towards S-Spike Protein of SARS-CoV-2: Synthesis and In-Silico Evaluation.
- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. [\[Link\]](#)
- ResearchGate. (n.d.). Structure–activity relationship of synthesized ciprofloxacin hybrids.
- Waites, K. B., et al. (2012). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- HenriksLab. (2021).
- Maxwell, A., et al. (2006). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine. [\[Link\]](#)
- Google Patents. (n.d.). Process for preparing 4-amino-7-chloro-quinoline.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases. [\[Link\]](#)
- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [\[Link\]](#)
- Hiasa, H., et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis of 4-((7-chloroquinolin-4-yl)amino)phenol.
- ResearchGate. (n.d.). DNA gyrase supercoiling assay using fluorescence and gel-based assays.
- Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis. [\[Link\]](#)
- Ghorab, M. M., et al. (2016). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Serbian Chemical Society. [\[Link\]](#)
- Lewis, A. J., et al. (2016). Current Murine Models of Sepsis. Surgical Infections. [\[Link\]](#)
- Ngou, B. M., et al. (2024). Antimicrobial susceptibility testing data analysis over 3 years at the Yaoundé General Hospital, Cameroon. BMC Infectious Diseases. [\[Link\]](#)
- ResearchGate. (n.d.). Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform-01 (NPSP-01) Study.
- Scribd. (n.d.). Broth Microdilution Guide for Labs. Scribd. [\[Link\]](#)
- ResearchGate. (n.d.). Antimicrobial Susceptibility Testing Methods and Interpretation of Results.

- Rosay, T., et al. (2024). Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against *Staphylococcus aureus* clinical isolates. *JAC-Antimicrobial Resistance*. [Link]
- ResearchGate. (n.d.). Troubleshooting table.
- YouTube. (2024). Understanding Susceptibility Results. YouTube. [Link]
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal violet assay [bio-protocol.org]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review | MDPI [mdpi.com]
- 9. [iipseries.org](http://iipseries.org) [iipseries.org]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [asianpubs.org](http://asianpubs.org) [asianpubs.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. [youtube.com](http://youtube.com) [youtube.com]
- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.igem.org [static.igem.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 22. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Exploring the Antimicrobial Potential of Substituted Quinolines: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028033#exploring-the-antimicrobial-potential-of-substituted-quinolines>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

